Allyl sodium sulfate
Overview
Description
Allyl sodium sulfate, also known as sodium allylsulfonate, is a versatile compound with various industrial applications. It is a white crystalline powder that is easily soluble in water and alcohols but only slightly soluble in benzene. This compound contains double bonds at the α and β positions, which give it high reactivity. It is commonly used in the production of acrylic fibers, nickel plating baths, and as a copolymerizable emulsifying agent in textile manufacturing .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl sodium sulfate can be synthesized through the sulfonation of allyl alcohol with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous sulfonation of allyl alcohol using sulfur trioxide gas in a reactor. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt. This process is optimized for large-scale production, ensuring consistent quality and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonic acids.
Reduction: It can be reduced to form corresponding sulfides.
Substitution: The compound can participate in substitution reactions, where the allyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted allyl compounds.
Scientific Research Applications
Allyl sodium sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in polymerization reactions to produce copolymers with enhanced properties.
Biology: The compound is studied for its potential use in drug delivery systems due to its solubility and reactivity.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent.
Industry: It is widely used in the textile industry for dyeing and finishing processes, as well as in electroplating to improve the quality of nickel plating
Mechanism of Action
The mechanism of action of allyl sodium sulfate involves its ability to undergo polymerization and copolymerization reactions due to the presence of double bonds at the α and β positions. These reactions result in the formation of polymers with improved heat resistance, elasticity, and dyeing performance. The compound’s reactivity also allows it to interact with various molecular targets, enhancing its functionality in different applications .
Comparison with Similar Compounds
Sodium methallylsulfonate: Similar in structure but with a methyl group attached to the allyl group.
Sodium vinylsulfonate: Contains a vinyl group instead of an allyl group.
Sodium propanesulfonate: Lacks the double bonds present in allyl sodium sulfate.
Uniqueness: this compound’s unique feature is the presence of double bonds at the α and β positions, which confer high reactivity and versatility. This makes it particularly valuable in applications requiring polymerization and copolymerization, such as in the production of acrylic fibers and electroplating .
Properties
IUPAC Name |
sodium;prop-2-enyl sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O4S.Na/c1-2-3-7-8(4,5)6;/h2H,1,3H2,(H,4,5,6);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USEWKBLLMCFAEJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172517 | |
Record name | Sulfuric acid, mono-2-propenyl ester, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19037-59-3 | |
Record name | Sulfuric acid, mono-2-propenyl ester, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019037593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfuric acid, mono-2-propenyl ester, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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